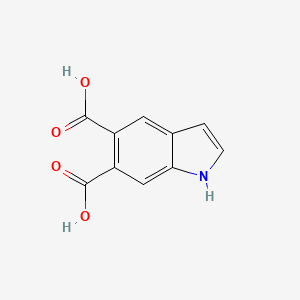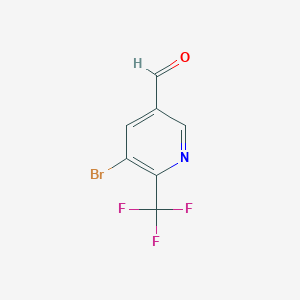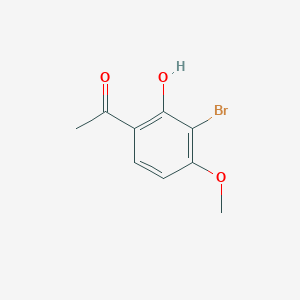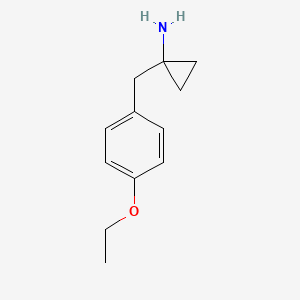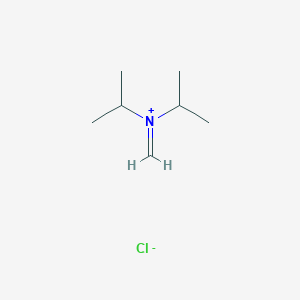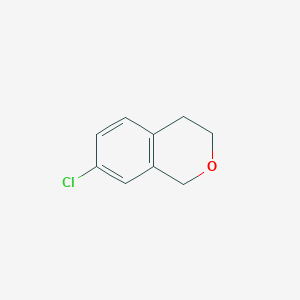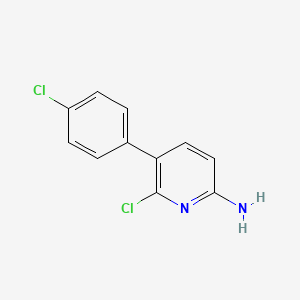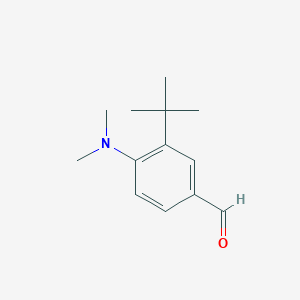
3-Tert-butyl-4-(dimethylamino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butyl-4-(dimethylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a tert-butyl group and a dimethylamino group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-(dimethylamino)benzaldehyde typically involves the formylation of a precursor compound. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the aromatic ring. The reaction conditions usually involve heating the reaction mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Tert-butyl-4-(dimethylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-Tert-butyl-4-dimethylaminobenzoic acid.
Reduction: 3-Tert-butyl-4-dimethylaminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-Tert-butyl-4-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-Tert-butyl-4-(dimethylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and dimethylamino groups can influence the compound’s reactivity and binding affinity to specific molecular targets.
相似化合物的比较
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 2,6-Di-tert-butyl-4-formylphenol
Uniqueness
3-Tert-butyl-4-(dimethylamino)benzaldehyde is unique due to the presence of both a tert-butyl group and a dimethylamino group on the benzaldehyde core
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-tert-butyl-4-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-8-10(9-15)6-7-12(11)14(4)5/h6-9H,1-5H3 |
InChI 键 |
QTOXWFFRVVRCJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)N(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one](/img/structure/B8628662.png)




